N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide
Description
N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with a pyrimidine ring, a phenyl group, and a phenoxypropanamide moiety
Properties
IUPAC Name |
N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-15(26-18-9-3-2-4-10-18)19(24)22-17-8-5-7-16(13-17)14-23-12-6-11-21-20(23)25/h2-13,15H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXPVMKQLCVPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)CN2C=CC=NC2=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide typically involves multi-step organic reactions. One common route starts with the preparation of the intermediate 2-oxopyrimidine, which is then reacted with a benzyl halide to form the N-(2-oxopyrimidin-1-yl)methyl derivative. This intermediate is further reacted with 3-aminophenyl-2-phenoxypropanoic acid under amide coupling conditions to yield the final product. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in anhydrous solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The phenyl and pyrimidine rings can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-oxopyrimidin-1-yl)phenyl]acetamide
- N-[3-(2-oxopyrimidin-1-yl)phenyl]benzamide
- N-[3-(2-oxopyrimidin-1-yl)phenyl]butanamide
Uniqueness
N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide is unique due to its specific structural features, such as the combination of a pyrimidine ring with a phenoxypropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
